1-((4-bromophenyl)sulfonyl)azepane
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Overview
Description
1-((4-bromophenyl)sulfonyl)azepane is a chemical compound that belongs to the class of azepanes. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound’s structure consists of a seven-membered azepane ring attached to a 4-bromophenylsulfonyl group, making it a unique entity in organic chemistry.
Preparation Methods
The synthesis of 1-((4-bromophenyl)sulfonyl)azepane typically involves several steps, starting with the preparation of 4-bromophenylsulfonyl chloride. This intermediate is then reacted with azepane under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-((4-bromophenyl)sulfonyl)azepane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, altering the compound’s oxidation state.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases or acids for substitution and oxidation-reduction reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-((4-bromophenyl)sulfonyl)azepane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((4-bromophenyl)sulfonyl)azepane involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
1-((4-bromophenyl)sulfonyl)azepane can be compared with other similar compounds, such as:
1-(4-Bromophenyl)sulfonylazetidine: This compound has a similar structure but with a four-membered ring instead of a seven-membered azepane ring.
1-({3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane:
The uniqueness of this compound lies in its azepane ring, which provides distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonylazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c13-11-5-7-12(8-6-11)17(15,16)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHZHJNOPUDTDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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